Cas no 18630-94-9 (4-methyl-4H-isoquinoline-1,3-dione)

4-Methyl-4H-isoquinoline-1,3-dione is a heterocyclic organic compound featuring a fused isoquinoline-dione structure. Its rigid aromatic framework and electron-deficient carbonyl groups make it a valuable intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles. The compound exhibits notable stability under standard conditions, facilitating handling and storage. Its structural properties also lend utility in pharmaceutical and materials research, where it serves as a precursor for bioactive molecules or functional materials. The methyl substituent at the 4-position enhances solubility in common organic solvents, improving reactivity in diverse synthetic applications. This compound's well-defined reactivity profile supports its use in selective transformations, including cyclizations and cross-coupling reactions.
4-methyl-4H-isoquinoline-1,3-dione structure
18630-94-9 structure
商品名:4-methyl-4H-isoquinoline-1,3-dione
CAS番号:18630-94-9
MF:C10H9NO2
メガワット:175.183962583542
MDL:MFCD09865157
CID:4624818
PubChem ID:90481769

4-methyl-4H-isoquinoline-1,3-dione 化学的及び物理的性質

名前と識別子

    • 4-Methylisoquinoline-1,3(2H,4H)-dione
    • 4-METHYL-1,3(2H,4H)-ISOQUINOLINEDIONE
    • 4-methyl-4H-isoquinoline-1,3-dione
    • MDL: MFCD09865157
    • インチ: 1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)10(13)11-9(6)12/h2-6H,1H3,(H,11,12,13)
    • InChIKey: BGDGIJFKHZEBGN-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(C)C2C=CC=CC=2C(N1)=O

計算された属性

  • せいみつぶんしりょう: 175.063328530g/mol
  • どういたいしつりょう: 175.063328530g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 46.2

4-methyl-4H-isoquinoline-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-333261-0.05g
4-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
18630-94-9 88.0%
0.05g
$315.0 2025-03-18
TRC
M643165-50mg
4-methyl-4H-isoquinoline-1,3-dione
18630-94-9
50mg
$ 340.00 2022-06-03
Enamine
EN300-333261-0.1g
4-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
18630-94-9 88.0%
0.1g
$470.0 2025-03-18
Aaron
AR01C16L-250mg
4-methyl-4H-isoquinoline-1,3-dione
18630-94-9 88%
250mg
$949.00 2025-02-09
Enamine
EN300-333261-5g
4-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
18630-94-9 78%
5g
$3935.0 2023-09-04
Aaron
AR01C16L-500mg
4-methyl-4H-isoquinoline-1,3-dione
18630-94-9 88%
500mg
$1480.00 2025-02-09
Aaron
AR01C16L-10g
4-methyl-4H-isoquinoline-1,3-dione
18630-94-9 78%
10g
$8051.00 2023-12-14
A2B Chem LLC
AW39921-250mg
4-Methylisoquinoline-1,3(2H,4H)-dione
18630-94-9 78%
250mg
$743.00 2024-04-20
A2B Chem LLC
AW39921-5g
4-Methylisoquinoline-1,3(2H,4H)-dione
18630-94-9 78%
5g
$4178.00 2024-04-20
1PlusChem
1P01C0Y9-250mg
4-methyl-4H-isoquinoline-1,3-dione
18630-94-9 88%
250mg
$893.00 2024-06-17

4-methyl-4H-isoquinoline-1,3-dioneに関する追加情報

Recent Advances in the Study of 4-methyl-4H-isoquinoline-1,3-dione (CAS: 18630-94-9) in Chemical Biology and Pharmaceutical Research

4-methyl-4H-isoquinoline-1,3-dione (CAS: 18630-94-9) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique isoquinoline-1,3-dione scaffold, has been investigated for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its therapeutic potential in various disease models.

One of the key areas of research involving 4-methyl-4H-isoquinoline-1,3-dione is its role as a modulator of cellular signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on specific kinases involved in inflammatory responses. The study utilized a combination of in vitro assays and molecular docking simulations to identify the binding interactions between 4-methyl-4H-isoquinoline-1,3-dione and its target proteins, providing valuable insights into its structure-activity relationship (SAR).

In addition to its anti-inflammatory properties, recent research has highlighted the potential of 4-methyl-4H-isoquinoline-1,3-dione as an anticancer agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound showed selective cytotoxicity against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The study emphasized the importance of the methyl group at the 4-position in enhancing the compound's bioavailability and target specificity. Further in vivo studies are currently underway to evaluate its efficacy and safety in preclinical models.

The synthesis and optimization of 4-methyl-4H-isoquinoline-1,3-dione have also been a focus of recent research. A novel synthetic route, published in Organic Letters in 2023, offers a more efficient and scalable method for producing this compound and its derivatives. This advancement is expected to facilitate further pharmacological studies and the development of new drug candidates based on this scaffold. Researchers have also explored the use of green chemistry principles to minimize environmental impact during synthesis.

Despite these promising developments, challenges remain in the clinical translation of 4-methyl-4H-isoquinoline-1,3-dione. Issues such as pharmacokinetic properties, metabolic stability, and potential off-target effects need to be addressed in future studies. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial to overcoming these hurdles and unlocking the full therapeutic potential of this compound.

In conclusion, 4-methyl-4H-isoquinoline-1,3-dione (CAS: 18630-94-9) represents a promising scaffold for drug discovery, with recent studies shedding light on its multifaceted biological activities and synthetic accessibility. Continued research in this area holds the potential to yield novel therapeutic agents for a range of diseases, from chronic inflammation to cancer. The integration of computational modeling, high-throughput screening, and medicinal chemistry approaches will be instrumental in advancing this field.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm